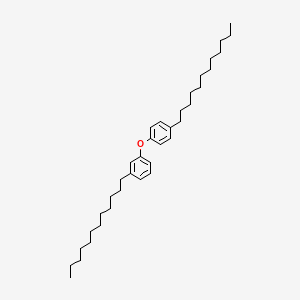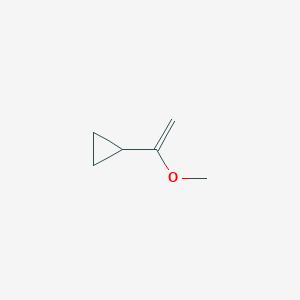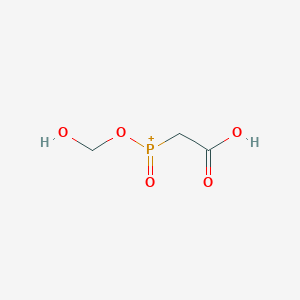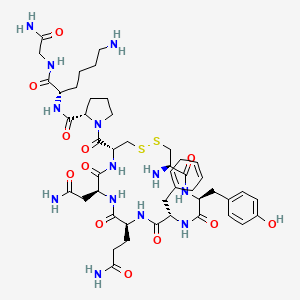
(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin: is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic the natural hormone’s effects while potentially offering enhanced stability and specificity in its actions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The process typically starts with the preparation of protected amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The final steps involve cyclization and deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions: (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can introduce new functional groups into the peptide, potentially enhancing its stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides with altered disulfide bonds.
Scientific Research Applications
Chemistry: In chemistry, (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and optimizing existing ones.
Biology: In biological research, this compound is used to investigate the mechanisms of vasopressin receptor activation and signaling pathways. It helps in understanding how modifications to the peptide structure can influence its interaction with receptors and subsequent biological effects.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used to treat conditions related to water retention and blood pressure regulation, such as diabetes insipidus and certain types of hypotension.
Industry: In the pharmaceutical industry, this compound is used in the development of new peptide-based drugs. Its stability and specificity make it a valuable candidate for drug design and formulation studies.
Mechanism of Action
(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin exerts its effects by binding to vasopressin receptors, which are G-protein-coupled receptors located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways that lead to the desired physiological effects, such as water retention and vasoconstriction. The molecular targets include the V1a, V1b, and V2 receptors, each mediating different aspects of the compound’s action.
Comparison with Similar Compounds
Desmopressin: A synthetic analog of vasopressin with a longer half-life and increased specificity for the V2 receptor.
Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties in treating bleeding esophageal varices.
Lypressin: A synthetic form of lysine vasopressin used in the treatment of diabetes insipidus.
Uniqueness: (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin is unique due to its specific structural modifications, which may confer enhanced stability and receptor specificity compared to other analogs. These modifications can potentially lead to improved therapeutic profiles and reduced side effects.
Properties
CAS No. |
71753-39-4 |
|---|---|
Molecular Formula |
C46H67N13O12S2 |
Molecular Weight |
1058.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-(cyclohexa-1,4-dien-1-ylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H67N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-2,8,11-14,28-35,60H,3-7,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
ACMUDKDJNFFTCV-DZCXQCEKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CCC=CC3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CCC=CC3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


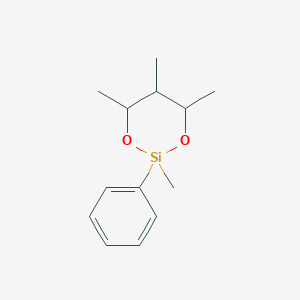
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
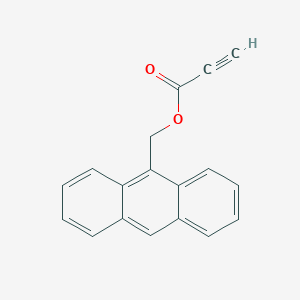
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
